5H-pyrimido[5,4-b]azepine
Description
5H-Pyrimido[5,4-b]azepine is a nitrogen-containing heterocyclic compound characterized by a fused pyrimidine and azepine ring system. For instance, pyrimido-indole derivatives are synthesized via microwave-assisted reactions or Cu(I)-catalyzed cyclization and exhibit diverse biological activities, including kinase inhibition and receptor modulation .
Properties
CAS No. |
51059-03-1 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
5H-pyrimido[5,4-b]azepine |
InChI |
InChI=1S/C8H7N3/c1-2-4-10-8-5-9-6-11-7(8)3-1/h1-6,10H |
InChI Key |
DQGCNIVDCDKADB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C2NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis from 4,6-Dichloropyrimidine
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4,6-Dichloropyrimidine + Amine, Base (e.g., K2CO3) | Base-catalyzed aminolysis to substitute chlorine with amino group | 70-90 | Reaction in polar aprotic solvents, e.g., DMF or DMSO |
| 2 | Intramolecular Friedel-Crafts cyclization, Lewis acid catalyst (e.g., AlCl3) | Cyclization to form azepine ring | 60-85 | Performed under reflux, often in chlorinated solvents |
This two-step sequence is a versatile approach that allows the introduction of various substituents on the amino group, enabling structural diversity for biological evaluation.
Multi-Step Organic Synthesis with Aniline Derivatives
Another approach involves nucleophilic aromatic substitution of halogenated pyrimidines with substituted anilines, followed by cyclization:
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Halogenated pyrimidine + Substituted aniline, reflux in isopropanol with HCl | Formation of amino-substituted pyrimidine intermediate | 80-96 | High yields reported; reaction monitored by TLC |
| 2 | Cyclization via intramolecular aromatic substitution | Formation of 5H-pyrimido[5,4-b]azepine core | Variable | Conditions optimized for each derivative |
This method has been applied to synthesize a series of compounds with varied biological activities, including kinase inhibitors.
Structural and Analytical Characterization
Prepared compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR confirm the chemical environment and ring closure.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weights.
- Infrared (IR) Spectroscopy: Functional group identification.
- X-ray Crystallography: Used to determine the molecular conformation and supramolecular interactions, particularly the boat-type conformation of the azepine ring.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Base-Catalyzed Aminolysis + Friedel-Crafts Cyclization | 4,6-Dichloropyrimidine + Amines | Nucleophilic substitution, intramolecular cyclization | Versatile, moderate to high yields, allows substituent variation | Requires Lewis acid catalyst, sensitive to reaction conditions |
| Nucleophilic Substitution with Anilines + Cyclization | Halogenated pyrimidines + Substituted anilines | Aromatic nucleophilic substitution, cyclization | High yields, suitable for kinase inhibitor synthesis | Multi-step, may require purification at each step |
Research Findings and Applications
- The synthetic methods described enable the preparation of 5H-pyrimido[5,4-b]azepine derivatives with diverse substitution patterns, which are crucial for tuning biological activity.
- The intramolecular Friedel-Crafts cyclization is a key step that reliably forms the azepine ring with a boat conformation, as confirmed by crystallographic studies.
- Derivatives prepared by these methods have shown potential as serotonin receptor modulators and kinase inhibitors, highlighting the importance of efficient synthetic routes for drug discovery.
Chemical Reactions Analysis
Aminolysis and Cyclization
The synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines involves starting with a 5-allyl-4,6-dichloropyrimidine . The process includes base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization .
3.1. Reactions with 2-(Imidazolidin-2-ylideneamino) Aniline Derivatives
The chemical synthesis of 5-aryl-2,3,5,6-tetrahydro-3H-imidazo[2,1-b] benzotriazepine derivatives is achieved by reacting 2-(2-aminoarylimino) imidazolidines with corresponding aryl aldehydes . Treating compounds containing the aminal group with 2,3-dichloro-5,6-dicyano-1,2-benzoquinone (DDQ) results in oxidation ring contraction, forming 1-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles .
Reacting 2-(imidazolidin-2-ylideneamino) aniline derivatives with carbonyldiimidazole (CDI) produces 2,3,5,6-tetrahydro-5H-benzo[f]imidazo[2,1-b] triazepin-5-one . Heating this in boiling methanol yields the corresponding 1-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one .
3.2. Ureation and Amination Reactions
The reaction of 2-aminopyridine N-oxide with heteroarylation leads to the ureation of alkyl-, alkoxy-, and halo-substituted pyridine N-oxides with 2-chloro-4,5-dihydroimidazole, resulting in complex mixtures including pyridinium salts . These salts can revert to the substrates and N-(imidazolin-2-yl) imidazolidin-2-one upon workup in an aqueous solution . The α-ureation products, such as 1-monosubstituted imidazolidin-2-ones and 1,3-disubstituted imidazolidin-2-ones, are isolated in small yields using preparative thin-layer chromatography or column chromatography . Additionally, 1-(2-pyridyl)-2,3,7,8-tetrahydroimidazo[1,2-b] -triazepin-5(6H)-ones, resulting from α-amination of pyridine N-oxides, can be obtained .
Method of Preparing 5H-dibenz[b,f]azepine-5-carboxamide
A method for preparing 5H-dibenz[b,f]azepine-5-carboxamide involves reacting a 5H-dibenz[b,f]azepine with: a) a cyanate salt selected from alkali metal cyanate salts and alkaline-earth metal cyanate salts, and b) a salt of an amino compound having no N—H bonds, wherein the salt has a
(25° C.) of at least about
.
4.1. Reaction Conditions
The reaction can be performed by combining the 5H-dibenz[b,f]azepine with a salt of an amino compound having no N—H bonds in an organic solvent . The cyanate salt is then added to the reaction mixture, and the reaction proceeds until complete . Suitable temperatures range from about 15° to about 80° C, with room temperature (about 20 to about 25° C) often sufficient . At room temperature, the reaction is generally complete in about eight hours or less, often in about four hours or less .
4.2. Reactants
The amino compound having no N—H bonds can be selected from 1,3,5-triazine, pyrazine, quinoline, pyrimidine, pyridazine, 1-methylpyrrole, 1-methylindole, and thiazole . Pyridinium salts like pyridinium bromide, pyridinium tribromide, pyridinium p-toluenesulfonate, and 2-methylpyridinium bromide can also be used, with pyridinium bromide and pyridinium p-toluenesulfonate being preferred, and pyridinium bromide being most preferred .
Spectroscopic Characterization
Products and reaction intermediates are typically characterized using various spectroscopic methods . These include:
Additionally, molecular and supramolecular structures can be determined through X-ray crystallography . For example, the structures of N,2,6,11-tetramethyl-N-phenyl-6,11-dihydro-5H-benzo[ b]pyrimido[5,4-f]azepin-4-amine, C22H24N5, 4-(1H-benzo[d]imidazol-1-yl)-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine, C21H19N5·0.374H2O, and 6,7,9,11-tetramethyl-4-(5-methyl-1H-benzo[d]imidazol-1-yl)-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine, C24H25N5, have been determined, revealing that the azepine ring adopts a boat conformation .
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry:
- Serotonin Receptor Modulation: 5H-pyrimido[5,4-b]azepine derivatives have been identified as potential modulators of serotonin receptors, especially the 5-HT2C receptor, which is implicated in neurological conditions such as schizophrenia, anxiety disorders, and depression. Preclinical studies have shown promise in treating these conditions by modulating neurotransmitter activity.
- Interaction Studies: Research includes interaction studies that focus on the compound's binding affinity to various receptors, often using radiolabeled ligands to assess interactions with serotonin receptors and other neurological pathway targets. Understanding these interactions aids in optimizing drug design for better efficacy and reduced side effects.
Materials Science:
- The unique arrangement of the fused bicyclic system provides a versatile platform for chemical modifications, making it a subject of interest in materials science.
Variations in nitrogen positioning and the addition of aromatic systems can lead to different biological activities and applications.
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 5H-pyrimido[4,5-b]azepine | Fused pyrimidine-azepine | Modulator of serotonin receptors | Different nitrogen positioning |
| Benzo[b]pyrimido[5,4-f]azepines | Fused benzo-pyrimidine-azepines | Potential antidepressant properties | Incorporation of a benzene ring |
| Pyrimido[4,5-d]azepines | Similar fused structure | Agonists for serotonin receptors | Distinct nitrogen configuration |
Mechanism of Action
The mechanism of action of 5H-pyrimido[5,4-b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Pyrimido-Indoles vs. Pyrimido-Azepines
- Pyrimido-Indoles : These feature a pyrimidine fused with an indole ring. Their synthesis often employs microwave irradiation (e.g., formimidamide precursors heated with formamide) .
- Pyrimido-Azepines : Benzazepine derivatives (e.g., ) incorporate a seven-membered azepine ring fused to pyrimidine. Their synthesis typically involves hydroxylation and N-oxide formation during metabolic studies .
Thieno-Pyrimidines
Thieno[2,3-d]pyrimidin-4-one derivatives, synthesized via condensation of mercapto compounds with chloroalkylamines, share structural similarities but replace the indole/azepine moiety with a thiophene ring. These compounds exhibit potent spasmolytic activity compared to pyrimido-indolones .
Kinase Inhibition
Pyrimido-indol-4-amine derivatives (e.g., Series 1–4) demonstrate selective kinase inhibition. Modifications at the N-alkyl chain or tricyclic system significantly impact activity, with some compounds showing nanomolar IC₅₀ values against specific kinases .
Receptor Binding
- Alpha-Adrenoceptor (α₁-AR) Subtypes: Pyrimido-indoles (e.g., compound 39 and 40) exhibit preferential binding to α₁D-AR over α₁A/α₁B subtypes and negligible affinity for serotonin/dopamine receptors, highlighting subtype selectivity .
- Toll-Like Receptor 4 (TLR4) : Substituted pyrimido-indoles act as selective TLR4 ligands, influencing MyD88-independent signaling pathways .
Antiparasitic Activity
Pyrimido-indole analogs (e.g., 8-chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine) show antichagasic activity against Trypanosoma cruzi. Pyrimidine derivatives (e.g., compound 10e) are highly selective but lack anticruzain activity, suggesting distinct mechanisms of action .
Table 2: Pharmacological Profiles of Key Compounds
Mechanistic and Structural Insights
Biological Activity
5H-pyrimido[5,4-b]azepine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a fused pyrimidine and azepine structure, which contributes to its unique properties and interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various derivatives of 5H-pyrimido[5,4-b]azepine. For instance, research indicates that certain derivatives exhibit significant inhibitory effects on cancer cell lines, such as the A2780 ovarian cancer line. These compounds act through mechanisms that involve the modulation of kinase activities, particularly targeting the epidermal growth factor receptor (EGFR) and aurora kinase A (AURKA) pathways.
Key Findings:
- Inhibition of Kinases: Compounds derived from the pyrimido[5,4-b]azepine scaffold have demonstrated nanomolar inhibition of EGFR and micromolar inhibition of AURKA, suggesting their potential as dual inhibitors in cancer therapy .
- Cell Line Studies: In vitro studies on A2780 cells showed that these compounds can induce apoptosis and cell cycle arrest, leading to reduced tumor growth in xenograft models .
Anti-Biofilm Activity
Another significant area of research involves the anti-biofilm properties of 5H-pyrimido[5,4-b]azepine derivatives. These compounds have been screened for their ability to inhibit biofilm formation in Salmonella species.
Research Insights:
- Screening Results: Out of a library of over 20,000 compounds, several derivatives were identified as effective biofilm inhibitors without affecting planktonic growth, thus minimizing the risk of resistance development .
- Structure-Activity Relationship (SAR): The SAR analysis revealed specific substitutions that enhance biofilm inhibition while maintaining low toxicity to host cells .
Neuropharmacological Effects
The compound also shows promise as a modulator of serotonin receptors, particularly the 5-HT2C receptor. This receptor has been implicated in various neurological conditions.
Therapeutic Implications:
- Potential Applications: As a selective agonist for the 5-HT2C receptor, derivatives may be useful in treating conditions such as depression, anxiety disorders, and cognitive deficits associated with schizophrenia .
Summary of Biological Activities
| Biological Activity | Mechanism/Target | Notable Findings |
|---|---|---|
| Antitumor | EGFR and AURKA inhibition | Nanomolar inhibition observed in cell lines |
| Anti-Biofilm | Salmonella biofilm formation | Effective inhibitors identified from screening |
| Neuropharmacological Modulation | 5-HT2C receptor agonism | Potential treatment for anxiety and depression |
Case Study 1: Antitumor Efficacy in A2780 Cells
- Objective: To evaluate the inhibitory effects on ovarian cancer cell proliferation.
- Methodology: Treatment with synthesized derivatives followed by assessment of cell viability and apoptosis markers.
- Results: Significant reduction in cell viability was observed alongside increased apoptosis markers.
Case Study 2: Biofilm Inhibition
- Objective: Screening for compounds that prevent Salmonella biofilm formation.
- Methodology: High-throughput screening against a library of compounds.
- Results: Identification of several effective compounds that inhibit biofilm formation without affecting planktonic growth.
Q & A
Q. What are the common synthetic routes for 5H-pyrimido[5,4-b]azepine derivatives, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Key synthetic strategies include Pd-catalyzed amidation-cyclization and base-promoted [5+1+3] tandem cyclization. For Pd-catalyzed methods, optimize reaction conditions using ligands like PPh₃, solvents such as DMF, and temperatures between 80–100°C to achieve yields >70% . For newer approaches, base-promoted reactions with K₂CO₃ in DMSO at 120°C enable efficient cyclization of o-nitrochalcones with sulfur and guanidine derivatives . Yield optimization should focus on catalyst loading (5–10 mol%), solvent polarity, and reaction time (12–24 hours).
Q. Which spectroscopic techniques are most effective for characterizing the structure of 5H-pyrimido[5,4-b]azepine compounds?
Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm substituent positions and ring fusion patterns, particularly focusing on aromatic proton signals (δ 7.2–9.2 ppm) and methyl/methylene groups (δ 1.5–4.5 ppm) . IR spectroscopy (1650–1550 cm⁻¹) identifies carbonyl and C=N stretching modes. High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves ambiguities in fused-ring systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 5H-pyrimido[5,4-b]azepine derivatives across different cell lines?
Methodological Answer: Discrepancies may arise from metabolic stability or cell-specific enzyme expression. Conduct comparative assays using isogenic cell lines (e.g., HeLa vs. HepG2) to assess cytotoxicity and target engagement. Perform metabolite profiling via LC-MS to identify active/inactive metabolites, as seen in microsomal studies of benzazepine derivatives (e.g., hydroxylation vs. N-oxide formation) . Validate target specificity using CRISPR-knockout models or enzyme inhibition assays (e.g., cruzain inhibition IC₅₀ measurements) .
Q. What methodologies are recommended for analyzing the metabolic stability and biotransformation pathways of 5H-pyrimido[5,4-b]azepine-based drug candidates?
Methodological Answer: Use rat liver microsomal assays (9000-g fraction) to identify primary metabolites via hydroxylation or oxidation . Combine UHPLC-QTOF-MS for high-resolution metabolite detection with isotopic labeling to trace biotransformation sites. For quantitative analysis, develop HPLC-UV methods with ammonium acetate buffers (pH 6.5) and C18 columns to separate metabolites . Compare metabolic half-lives (t₁/₂) across species (e.g., human vs. murine microsomes) to predict in vivo stability.
Q. How can computational modeling be integrated with experimental data to design more potent 5H-pyrimido[5,4-b]azepine derivatives targeting specific enzymes?
Methodological Answer: Apply molecular docking (AutoDock Vina) to screen derivatives against enzyme active sites (e.g., cruzain or Bcl-xL). Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at C-8) with bioactivity . Validate predictions via free-energy perturbation (FEP) simulations. Synthesize top candidates and assay using SPR (surface plasmon resonance) for binding affinity (KD values) .
Q. What strategies are effective in addressing solubility and bioavailability challenges during preclinical development of 5H-pyrimido[5,4-b]azepine compounds?
Methodological Answer: Modify the core structure with polar substituents (e.g., -OH, -NH₂) or prodrug approaches (e.g., esterification of hydroxyl groups). Use amorphous solid dispersion techniques with polymers like PVP-VA64 to enhance dissolution rates. Assess solubility in biorelevant media (FaSSIF/FeSSIF) and permeability via Caco-2 cell monolayers . For in vivo studies, employ pharmacokinetic profiling (AUC, Cₘₐₓ) in rodent models to guide formulation adjustments.
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the apoptotic activity of 5H-pyrimido[5,4-b]azepine derivatives in cancer models?
Methodological Answer: Evaluate dose-response relationships across studies to identify threshold effects. Perform combinatorial assays with standard chemotherapeutics (e.g., doxorubicin) to assess synergistic vs. antagonistic effects. Use flow cytometry (Annexin V/PI staining) to quantify apoptosis vs. necrosis. Cross-validate findings using transcriptomic profiling (RNA-seq) to identify downstream pathways (e.g., Bcl-2 family regulation) .
Experimental Design Considerations
Q. What controls and replicates are essential in assays evaluating 5H-pyrimido[5,4-b]azepine derivatives as protease inhibitors?
Methodological Answer: Include positive controls (e.g., E-64 for cruzain) and vehicle controls (DMSO <1%). Use triplicate technical replicates to minimize plate-reader variability. For cell-based assays, incorporate isogenic controls (wild-type vs. enzyme-knockout lines) to confirm target specificity. Normalize data to protein concentration (Bradford assay) or cell count (Hoechst staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
